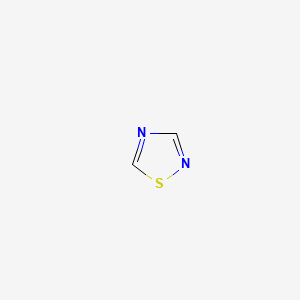

1,2,4-Thiadiazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S/c1-3-2-5-4-1/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTAZGSLCXNBQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182986 | |

| Record name | 1,2,4-Thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-92-6 | |

| Record name | 1,2,4-Thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 1,2,4-Thiadiazole Core: A Technical Guide for Drug Discovery

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The 1,2,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which has emerged as a "privileged" scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse array of biologically active compounds, making it a focal point for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, key biological activities, and detailed experimental protocols for its evaluation.

Synthesis of the this compound Core

The construction of the this compound ring can be achieved through various synthetic strategies, with the oxidative dimerization of thioamides being one of the most common and versatile methods. This approach allows for the synthesis of symmetrically and asymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles.

A general workflow for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles is depicted below:

Experimental Protocol: Synthesis of 3,5-Diaryl-1,2,4-Thiadiazoles via Oxidative Dimerization of Thioamides

This protocol describes a general procedure for the synthesis of 3,5-diaryl-1,2,4-thiadiazoles from the corresponding thioamides using an oxidizing agent.

Materials:

-

Substituted thioamide (1.0 mmol)

-

Oxidizing agent (e.g., Iodine (I₂), (diacetoxyiodo)benzene (PIDA), or similar) (1.1 mmol)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the substituted thioamide (1.0 mmol).

-

Dissolve the thioamide in the chosen anhydrous solvent (10 mL).

-

To the stirred solution, add the oxidizing agent (1.1 mmol) portion-wise at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using iodine) or water.

-

Extract the aqueous layer with the organic solvent (e.g., DCM, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3,5-diaryl-1,2,4-thiadiazole.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Biological Activities and Mechanisms of Action

The this compound scaffold is associated with a wide spectrum of biological activities, making it a versatile platform for drug design. Key therapeutic areas where these derivatives have shown promise include oncology, immunology, and neurology.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of key enzymes and disruption of cancer cell signaling pathways.

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in the biosynthesis of estrogens from androgens.[1] Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. Certain 3,5-disubstituted-1,2,4-thiadiazoles have been identified as potent aromatase inhibitors.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,2,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities, including applications in neurodegenerative diseases and oncology. A thorough understanding of the physicochemical properties of these derivatives is paramount for optimizing their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed overview of key physicochemical parameters, experimental protocols for their determination, and insights into the signaling pathways modulated by this versatile class of compounds.

Core Physicochemical Properties of this compound Derivatives

The physicochemical properties of this compound derivatives, such as lipophilicity (logP), solubility, melting point, and ionization constant (pKa), are critical determinants of their behavior in biological systems. These properties influence absorption, distribution, metabolism, excretion, and toxicity (ADMET). Due to the vast structural diversity of this compound derivatives, these properties can vary significantly. Below are tables summarizing available data from the literature for illustrative series of compounds.

Lipophilicity and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and aqueous solubility are fundamental to a drug's ability to cross biological membranes and to be formulated for administration. This compound derivatives are often characterized by high lipophilicity and, consequently, poor aqueous solubility.[1]

Table 1: Solubility and Distribution Coefficients of Selected 5-N-Monoaminosubstituted 5-amino-3-(2-aminopropyl)-[1][2][3]thiadiazoles

| Compound ID | Substituent (R) | Solubility in Buffer (pH 7.4) at 298 K (mol·L⁻¹) | logD (octanol/buffer) | logD (hexane/buffer) |

| 1 | 3,4-dichlorophenyl | 1.1 x 10⁻⁵ | 2.13 | 0.20 |

| 5 | 4-chlorophenyl | 2.3 x 10⁻⁵ | 2.10 | 0.15 |

| 6 | 4-methylphenyl (p-tolyl) | 5.9 x 10⁻⁵ | 2.01 | 0.09 |

| 8 | 3-methoxyphenyl | 1.1 x 10⁻⁴ | 1.70 | -0.11 |

| 9 | 4-fluorophenyl | 3.0 x 10⁻⁵ | 2.00 | 0.05 |

| 12 | 4-bromophenyl | 1.6 x 10⁻⁵ | 2.29 | 0.31 |

Data compiled from a study on novel this compound derivatives with neuroprotective properties.

Melting Point

The melting point of a compound is an indicator of its purity and the strength of its crystal lattice. This property is crucial for the solid-state characterization and formulation of active pharmaceutical ingredients (APIs).

Table 2: Melting Points of Selected Synthesized 1,3,4-Thiadiazole Derivatives

| Compound ID | R¹ | R² | Melting Point (°C) |

| 2a | H | Phenyl | 227–228 |

| 2b | H | 4-Methylphenyl | 210–211 |

| 2c | H | 3,4-Dihydroxyphenyl | 258–259 |

| 2d | H | 2,5-Dimethoxyphenyl | 188–189 |

| 2f | H | 2-(Phenylthiomethyl)phenyl | 139–140 |

| 2g | H | 2-(Benzenesulfonylmethyl)phenyl | 238–239 |

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible measurement of physicochemical properties is essential in drug discovery. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is crucial as it dictates the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized titrant solution of known concentration (e.g., 0.1 M NaOH or 0.1 M HCl).

-

Prepare a solution of the test compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) at a known concentration (typically 1-10 mM).

-

Prepare a solution of 0.15 M KCl to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Place a known volume (e.g., 20 mL) of the test compound solution into a beaker with a magnetic stirrer.

-

If necessary, adjust the initial pH of the solution to the acidic or basic end of the titration range using a small amount of strong acid or base.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the titrant in small, precise increments (e.g., 0.05-0.2 mL) using a burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has passed the equivalence point(s) and a full titration curve is obtained.

-

-

Data Analysis:

-

Plot the pH values versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified as the point of maximum slope on the titration curve (from the first derivative plot, ΔpH/ΔV vs. V) or as a peak in the second derivative plot (Δ²pH/ΔV² vs. V).

-

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

Add a known volume of the stock solution to a known volume of the pre-saturated water/buffer in a centrifuge tube. The volume ratio can be adjusted depending on the expected lipophilicity.

-

Securely cap the tube and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow for equilibration.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase should be prepared.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is then calculated as the base-10 logarithm of P.

-

Determination of Kinetic Solubility by Turbidimetric Assay

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Methodology:

-

Preparation of Solutions:

-

Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Prepare a series of dilutions of the stock solution in DMSO in a microplate.

-

-

Assay Procedure:

-

Add the DMSO solutions of the compound to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear microplate. The final DMSO concentration should be kept low and constant (e.g., 1-2%).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity of each well using a microplate reader that can detect light scattering or absorbance at a specific wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Plot the measured absorbance/turbidity against the compound concentration.

-

The solubility is determined as the concentration at which the turbidity begins to increase significantly above the background, indicating the formation of a precipitate. This can be determined by identifying the "break point" in the curve or by setting a threshold absorbance value.

-

Determination of Melting Point by Capillary Method

This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

Methodology:

-

Sample Preparation:

-

Ensure the compound is dry and finely powdered.

-

Introduce a small amount of the powdered compound into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Pack the sample tightly at the bottom of the tube by tapping it or dropping it through a long glass tube.

-

-

Measurement:

-

Place the capillary tube into a melting point apparatus.

-

Heat the sample. If the approximate melting point is known, heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute. For an unknown compound, a preliminary rapid determination can be performed to find the approximate melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. A narrow melting range (e.g., 0.5-2°C) is indicative of a pure compound.

-

Visualization of Signaling Pathways

This compound derivatives exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for rational drug design. Below are representations of key pathways targeted by these compounds.

Inhibition of GSK-3β Signaling in Alzheimer's Disease

Certain 1,2,4-thiadiazolidine-3,5-dione derivatives, such as Tideglusib, are known to inhibit Glycogen Synthase Kinase 3β (GSK-3β). Overactivation of GSK-3β is implicated in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease. By inhibiting GSK-3β, these compounds can reduce Tau phosphorylation and potentially mitigate neurodegeneration.

Inhibition of EGFR/PI3K/Akt/mTOR Signaling in Cancer

Some thiadiazole derivatives have been developed as anticancer agents that target key nodes in cell growth and proliferation pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt/mTOR cascade.

This guide provides foundational knowledge on the physicochemical properties of this compound derivatives, standardized methods for their evaluation, and a visual representation of their mechanisms of action. This information is intended to support the rational design and development of novel therapeutics based on this important heterocyclic scaffold.

References

- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis and Hydrogen Bonding in 1,2,4-Thiadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Understanding the three-dimensional arrangement of atoms (conformation) and the non-covalent interactions, particularly hydrogen bonding, is paramount for rational drug design and development. This technical guide provides an in-depth analysis of the conformational preferences and hydrogen bonding patterns observed in this compound derivatives, supported by experimental data and computational studies.

Conformational Landscape of 1,2,4-Thiadiazoles

The conformational flexibility of this compound derivatives is primarily dictated by the nature and orientation of substituents at the C3 and C5 positions. The interplay of steric and electronic effects governs the rotational barriers around single bonds connecting the substituents to the thiadiazole ring.

Planarity and Torsional Angles

The this compound ring itself is an aromatic and, therefore, largely planar system. However, the overall molecular conformation is determined by the torsion angles of the side chains. X-ray crystallographic studies on a series of 1-(5-amino-1,2,4-thiadiazol-3-yl)propan-2-ol derivatives reveal a range of conformational states in the solid phase.[1][2]

Computational studies, typically employing Density Functional Theory (DFT), complement experimental findings by exploring the potential energy surface of these molecules in the gas phase, allowing for the identification of low-energy conformers and the estimation of rotational energy barriers.[1][2] These studies often show that the conformations observed in the crystalline state correspond to low-energy minima on the calculated potential energy surface.

Table 1: Selected Torsional Angles (°) in this compound Derivatives from X-ray Crystallography [1]

| Compound | Torsion Angle 1 (N4-C3-C6-C7) | Torsion Angle 2 (C3-C6-C7-O8) |

| Derivative 1 | 175.4 | -65.2 |

| Derivative 2 | -178.1 | 178.9 |

| Derivative 3 | 179.5 | -174.3 |

| Derivative 4 | 68.9 | -171.8 |

| Derivative 5 | -173.6 | 63.1 |

Note: The specific derivatives and atom numbering are based on the cited literature. This table serves as an illustrative example of the conformational diversity.

The Pivotal Role of Hydrogen Bonding

Hydrogen bonding is a key determinant of the supramolecular architecture in the crystalline state of this compound derivatives. The presence of hydrogen bond donors (such as amino and hydroxyl groups) and acceptors (the nitrogen atoms of the thiadiazole ring and other heteroatoms in substituents) leads to the formation of intricate and robust hydrogen-bonding networks.[1][3] These networks are crucial for the stabilization of specific conformers, including those that may be energetically less favorable in the gas phase.[1][2]

Common Hydrogen Bonding Motifs

In 1,2,4-thiadiazoles bearing amino and hydroxyl groups, a variety of hydrogen bonds are observed, including:

-

N-H···N interactions, where the amino group acts as a donor to a nitrogen atom of the thiadiazole ring of an adjacent molecule.

-

O-H···N interactions, involving the hydroxyl group as a donor and a ring nitrogen as an acceptor.

-

N-H···O interactions, where the amino group donates a proton to the oxygen of a hydroxyl or carbonyl group on a neighboring molecule.

-

O-H···O interactions between hydroxyl groups.

These interactions often lead to the formation of well-defined synthons, such as dimers, chains, and sheets, which dictate the overall crystal packing.

Table 2: Representative Hydrogen Bond Geometries in this compound Derivatives from X-ray Crystallography [1][3]

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H | H | N | 0.86 | 2.18 | 3.03 | 170 |

| O-H | H | N | 0.82 | 1.99 | 2.80 | 175 |

| N-H | H | O | 0.86 | 2.05 | 2.90 | 165 |

Note: These are generalized values. Specific distances and angles will vary depending on the compound and its crystal packing.

Experimental and Computational Methodologies

A multi-technique approach is essential for a comprehensive understanding of the conformation and hydrogen bonding in 1,2,4-thiadiazoles.

Experimental Protocols

Single-Crystal X-ray Diffraction: This is the most powerful technique for unambiguously determining the solid-state conformation and hydrogen bonding network.

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a suitable solvent (e.g., ethanol, isopropanol) at room temperature.

-

Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker APEX II CCD) equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 293 K).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using software packages like SHELXS and SHELXL.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for probing hydrogen bonding in both the solid state and in solution. The formation of hydrogen bonds leads to a characteristic broadening and red-shift (shift to lower wavenumbers) of the stretching frequencies of the donor groups (e.g., N-H and O-H).

-

Sample Preparation: For solid-state analysis, a small amount of the compound is typically mixed with KBr and pressed into a pellet. For solution studies, the compound is dissolved in a non-polar solvent (e.g., CCl₄) at various concentrations to distinguish between intermolecular and intramolecular hydrogen bonds.

-

Data Acquisition: Spectra are recorded on an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximity of atoms, which helps in elucidating the conformation in solution. Chemical shifts of protons involved in hydrogen bonding can also be sensitive to their environment.

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, NOESY) spectra are acquired on a high-field NMR spectrometer.

Computational Protocols

Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to investigate the conformational preferences and electronic properties of molecules.

-

Geometry Optimization: The geometries of various possible conformers are optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger).[1][2]

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Potential Energy Surface (PES) Scan: To explore the rotational energy barriers, a relaxed PES scan can be performed by systematically varying a specific dihedral angle.

-

Software: Commonly used software packages for these calculations include Gaussian, ORCA, and GAMESS.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of conformation and hydrogen bonding in this compound derivatives.

References

Thermodynamic Profile of 1,2,4-Thiadiazole Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic characteristics of crystals belonging to the 1,2,4-thiadiazole family. While experimental thermodynamic data for the unsubstituted this compound parent compound is notably scarce in publicly available literature, extensive research has been conducted on its derivatives. This document consolidates the available quantitative data, details the experimental methodologies employed for these characterizations, and presents a logical workflow for such thermodynamic studies.

Quantitative Thermodynamic Data

The thermodynamic properties of this compound derivatives are crucial for understanding their stability, solubility, and bioavailability, which are key parameters in drug development. The following tables summarize the key thermodynamic data for a selection of this compound derivatives as reported in the scientific literature.

Table 1: Melting Point and Enthalpy of Fusion for Selected this compound Derivatives

| Compound | Substituent at C3 | Substituent at C5 | Melting Point (T_fus) / °C | Enthalpy of Fusion (ΔH_fus) / kJ·mol⁻¹ |

| V | 1-hydroxy-2-propyl | 4-trifluoromethyl-phenylamino | 143–145 | Data not available |

| VI | 1-hydroxy-2-propyl | 4-(1-hydroxy-ethyl)-phenylamino | 144–146 | Data not available |

| Derivative from synthesis | 1-oxo-2-propyl | 4-fluoro-phenylamino | 103–105 | Data not available |

Note: Enthalpy of fusion data for these specific derivatives were not explicitly provided in the reviewed literature. The melting points are reported as ranges from synthesis data[1].

Table 2: Sublimation Thermodynamic Data for Selected this compound Derivatives

| Compound | Temperature Range (K) | Sublimation Enthalpy (ΔH_sub) / kJ·mol⁻¹ | Sublimation Entropy (ΔS_sub) / J·mol⁻¹·K⁻¹ | Sublimation Gibbs Free Energy (ΔG_sub) / kJ·mol⁻¹ (at 298.15 K) |

| Derivative Series | Various | Correlates with melting points | Calculated from vapor pressure | Correlates with melting points and increases with donor-acceptor interactions[1][2] |

Note: The literature emphasizes the correlation between thermodynamic parameters and structural features rather than providing an exhaustive list of values for a wide range of specific derivatives. The sublimation Gibbs energy is a key parameter discussed in the context of solubility[3].

Experimental Protocols

The determination of the thermodynamic properties of this compound crystals involves a range of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for measuring thermal properties such as melting point and enthalpy of fusion.

-

Objective: To determine the melting point (T_fus) and the enthalpy of fusion (ΔH_fus) of the crystalline sample.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Sample Preparation: A small amount of the crystalline sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Reference: An empty, sealed aluminum pan is used as a reference.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as dry nitrogen, with a constant purge gas flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic melting event. The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to assess the thermal stability of the compound and to detect the presence of solvates.

-

Objective: To determine the decomposition temperature and to quantify the mass loss associated with desolvation or decomposition.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a suitable crucible (e.g., alumina or platinum).

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C).

-

Atmosphere: The experiment is performed under a controlled atmosphere, typically an inert gas like nitrogen, at a defined flow rate.

-

Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve shows mass loss steps corresponding to thermal events such as desolvation or decomposition. The onset temperature of a mass loss step indicates the initiation of the thermal event.

-

Vapor Pressure Measurement by Transpiration Method

The transpiration method is a reliable technique for determining the vapor pressure of low-volatility solids, which is then used to calculate the enthalpy of sublimation.

-

Objective: To measure the saturated vapor pressure of the crystalline compound at different temperatures to determine the thermodynamic functions of sublimation.

-

Instrumentation: A custom-built transpiration apparatus.

-

Methodology:

-

Sample Preparation: The crystalline sample is placed in a thermostatted saturator cell.

-

Carrier Gas: A stream of an inert gas (e.g., nitrogen or argon) is passed over the sample at a known and constant slow flow rate. The flow rate is optimized to ensure saturation of the carrier gas with the vapor of the substance.

-

Condensation: The vapor-saturated gas stream is then passed through a condenser cooled to a low temperature, where the vapor of the compound is quantitatively trapped.

-

Quantification: The amount of the condensed substance is determined gravimetrically or by a suitable analytical technique (e.g., chromatography).

-

Vapor Pressure Calculation: The vapor pressure (P) at a given temperature (T) is calculated from the mass of the sublimated sample, the volume of the carrier gas, and the molar mass of the compound, assuming ideal gas behavior.

-

Data Analysis: The experiment is repeated at several different temperatures. The enthalpy of sublimation (ΔH_sub) is then determined from the slope of the plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[1] The sublimation entropy (ΔS_sub) and Gibbs free energy (ΔG_sub) can also be calculated from these data.[1]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermodynamic characterization of this compound crystals, from sample synthesis to data analysis and interpretation.

Caption: Workflow for the thermodynamic characterization of this compound crystals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermodynamic and structural aspects of novel 1,2,4-thiadiazoles in solid and biological mediums - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The impact of structural modification of this compound derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2,4-Thiadiazole as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole core, a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block for the design and development of novel therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, diverse biological activities with supporting quantitative data, key experimental protocols, and the signaling pathways through which its derivatives exert their effects.

A Versatile Pharmacophore with a Broad Spectrum of Activity

The this compound ring system is a bioisostere of other key five-membered heterocycles, allowing it to interact with a variety of biological targets. This has led to the discovery of this compound derivatives with potent anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. The ability to readily modify the substituents at the 3- and 5-positions of the thiadiazole ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of these compounds, optimizing their potency, selectivity, and pharmacokinetic properties.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological activity data for a selection of this compound derivatives, showcasing the broad therapeutic potential of this scaffold.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [1] |

| A549 (Lung) | 0.17 ± 0.032 | [1] | |

| DU-145 (Prostate) | 0.83 ± 0.091 | [1] | |

| MDA MB-231 (Breast) | 0.28 ± 0.017 | [1] | |

| 8c | MCF-7 (Breast) | 1.12 ± 0.64 | [1] |

| 8d | MCF-7 (Breast) | 1.44 ± 0.17 | [1] |

| Compound 1 | MDA-MB-231 (Breast) | 15.29 (48h) | [2] |

| Compound 3a | MDA-MB-231 (Breast) | 51.80 (48h) | [2] |

| Compound 3 | HGC-27 (Gastric) | 172.30 (48h) | [2] |

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Assay | IC50 (µM) | Reference |

| Compound 3 | COX-1 Inhibition | 1.08 | [3] |

| Compound 4 | COX-1 Inhibition | 1.12 | [3] |

| Compound 14 | COX-1 Inhibition | 9.62 | [3] |

| Ibuprofen (Reference) | COX-1 Inhibition | 12.7 | [3] |

| Naproxen (Reference) | COX-1 Inhibition | 40.10 | [3] |

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 4l | Staphylococcus aureus ATCC 25923 | 31.25 | [4] |

| Compound 6h | Bacillus subtilis ATCC 6633 | 15.63 | [4] |

| Compound 23p | Staphylococcus epidermidis | 31.25 | [5] |

| Compound 23p | Micrococcus luteus | 15.63 | [5] |

Table 4: Antiviral Activity of this compound Derivatives

| Compound ID | Virus | EC50 (µg/mL) | Reference |

| Compound E2 | Tobacco Mosaic Virus (TMV) | 203.5 | [6] |

| Ningnanmycin (Reference) | Tobacco Mosaic Virus (TMV) | 261.4 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles

A common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides.[7]

General Procedure:

-

To a solution of the desired thioamide (2 mmol) in a suitable solvent such as DMF or DMSO, an oxidizing agent is added. Common oxidizing agents include iodine, oxone, or hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA).[7][8]

-

The reaction mixture is stirred at room temperature or heated, depending on the specific protocol and substrates used. Reaction times can vary from a few minutes to several hours.[8]

-

Upon completion, the reaction is quenched by the addition of a reducing agent solution, such as aqueous sodium thiosulfate, if iodine was used as the oxidant.

-

The crude product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-thiadiazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

The ability of this compound derivatives to inhibit COX-1 and COX-2 enzymes is a common method to assess their anti-inflammatory potential. Fluorometric or colorimetric assay kits are commercially available for this purpose.

General Protocol (Fluorometric Assay): [9][10]

-

Reagent Preparation: Prepare the assay buffer, COX probe, cofactor solution, and arachidonic acid solution according to the manufacturer's instructions. Reconstitute the COX-1 or COX-2 enzyme.

-

Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Assay Reaction: In a 96-well plate, add the assay buffer, the test compound or reference inhibitor (e.g., ibuprofen, celecoxib), and the respective COX enzyme.

-

Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period.

-

Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the enzyme control. The IC50 value is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Anticancer Activity: Induction of Apoptosis and Inhibition of Pro-Survival Pathways

Many this compound derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells and by inhibiting key pro-survival signaling pathways, such as the PI3K/Akt pathway.

Figure 1: Simplified overview of the intrinsic and extrinsic apoptosis pathways and the potential intervention points for this compound derivatives.

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Certain this compound derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

Figure 2: The PI3K/Akt signaling pathway and the inhibitory action of certain this compound derivatives on Akt phosphorylation.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Some this compound derivatives have demonstrated selective inhibition of COX-1 or COX-2.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, molecular docking, and molecular dynamic simulation studies of new 1,3,4-thiadiazole derivatives as potential apoptosis inducers in A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Thiadiazole and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Thiadiazoles, a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms, are of significant interest in medicinal chemistry and drug development. Their four distinct isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—exhibit a diverse range of biological activities, attributable in part to their unique electronic and structural properties. This guide provides a comprehensive overview of these isomers, with a focus on their basicity and the experimental methods used to determine this fundamental property.

Introduction to Thiadiazole Isomers

The arrangement of the heteroatoms in the thiadiazole ring gives rise to four constitutional isomers, each with distinct chemical and pharmacological profiles.[1] The 1,3,4-thiadiazole scaffold, in particular, is a common motif in a variety of clinically used drugs.[2] The stability and biological activity of thiadiazole derivatives are influenced by the strong aromaticity of the ring system.[2]

The basicity of these nitrogen-containing heterocycles is a critical parameter, influencing their pharmacokinetic and pharmacodynamic properties. It governs their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their ability to interact with biological targets.

Basic Properties of Thiadiazole Isomers

| Isomer | Structure | pKa (of the conjugate acid) | Notes |

| 1,2,3-Thiadiazole |  | Not experimentally determined for the parent compound. Described as a weak base. | Derivatives are explored for a range of biological activities, including antimicrobial and anticancer properties. |

| This compound |  | Not experimentally determined for the parent compound. Described as a weak base. | This isomer is a key component in various biologically active molecules and is known to target enzymes like cysteine proteases.[3] |

| 1,2,5-Thiadiazole |  | -4.90 | This isomer is characterized by its high aromaticity and thermal stability. The low basicity is attributed to the high electron density in the π-orbital compared to the nitrogen lone pairs.[4] |

| 1,3,4-Thiadiazole |  | Not experimentally determined for the parent compound. Described as a very weak base. | This is the most extensively studied isomer, found in numerous pharmaceuticals.[5] Its weak basicity is attributed to the inductive effect of the sulfur atom.[5] |

Experimental Protocols for pKa Determination

The determination of pKa values for weakly basic compounds like thiadiazoles requires sensitive and precise experimental techniques. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a standardized acid to a solution of the basic compound and monitoring the resulting change in pH using a calibrated pH meter.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare a solution of the thiadiazole isomer in a suitable solvent (e.g., water or a mixed aqueous-organic solvent if solubility is an issue) at a known concentration (e.g., 1 mM).[6][7]

-

To maintain a constant ionic strength throughout the titration, a background electrolyte (e.g., 0.15 M KCl) is added to the thiadiazole solution.[6]

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[6]

-

-

Titration Procedure:

-

Place a known volume of the thiadiazole solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

To ensure an inert atmosphere and prevent interference from dissolved CO2, purge the solution with nitrogen gas before and during the titration.[6]

-

Add the standardized acid titrant in small, precise increments.

-

After each addition, allow the pH to stabilize before recording the value. A stable reading is typically defined as a drift of less than 0.01 pH units per minute.[6]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to obtain a titration curve.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is equal to the pH at the half-equivalence point.[8]

-

For a more rigorous determination, the data can be analyzed using derivative methods or by fitting to a suitable theoretical model.

-

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and unprotonated forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and thus the pKa.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the thiadiazole isomer in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the compound.

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant volume of the thiadiazole stock solution to a quartz cuvette or a 96-well microplate.[9]

-

Record the UV-Vis spectrum (e.g., from 230 to 500 nm) for each pH value.[9]

-

Acquire the spectra of the fully protonated form in a strongly acidic solution and the fully unprotonated form in a neutral or basic solution.

-

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance difference between the protonated and unprotonated forms is maximal.

-

Plot the absorbance at the chosen wavelength(s) against the pH. This will generate a sigmoidal curve.

-

The pKa value corresponds to the pH at the inflection point of the sigmoidal curve.

-

Alternatively, the pKa can be determined by applying the Henderson-Hasselbalch equation to the absorbance data.

-

Logical Relationships and Biological Pathways

The distinct electronic and structural features of thiadiazole isomers lead to their differential engagement with biological targets. This can be visualized to understand their structure-activity relationships.

Caption: Bioisosteric replacement of 1,3,4-oxadiazole with thiadiazole isomers.

This diagram illustrates the concept of bioisosteric replacement, a common strategy in drug design where a functional group in a lead compound is replaced by another group with similar steric and electronic properties to modulate its overall profile.[10] Replacing a 1,3,4-oxadiazole ring with a 1,2,3- or 1,3,4-thiadiazole ring can lead to changes in lipophilicity, solubility, metabolic stability, and ultimately, biological activity.[10]

Caption: Inhibition of VEGFR-2 signaling by 1,3,4-thiadiazole derivatives.

Many anticancer agents incorporating the 1,3,4-thiadiazole scaffold have been shown to target key signaling pathways involved in tumor growth and angiogenesis.[11] A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11] As depicted in the diagram, 1,3,4-thiadiazole derivatives can interfere with the dimerization and autophosphorylation of VEGFR-2, thereby blocking downstream signaling cascades that lead to cell proliferation, migration, and survival.

Conclusion

The isomers of thiadiazole represent a versatile and valuable class of heterocycles in drug discovery. Understanding their fundamental properties, such as basicity, is crucial for the rational design of new therapeutic agents. This guide has provided an overview of the basic properties of the four thiadiazole isomers and detailed experimental protocols for their determination. The visualization of their roles in biological pathways and as bioisosteres further highlights their significance and potential for future drug development endeavors. Further experimental determination of the pKa values for all parent isomers will undoubtedly contribute to a more complete understanding of this important class of compounds.

References

- 1. isres.org [isres.org]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of this compound-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unimore.it [iris.unimore.it]

- 10. benchchem.com [benchchem.com]

- 11. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

The Centurial Journey of 1,2,4-Thiadiazoles: From Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole core, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. Its journey, spanning over a century, has evolved from a subject of academic curiosity to a privileged scaffold in the design of therapeutic agents. This technical guide delves into the history, discovery, and synthetic evolution of this compound compounds, providing a comprehensive resource for professionals in drug development.

A Historical Perspective: The Genesis of a Heterocycle

The story of the this compound ring begins in the late 19th century. The seminal work of Tiemann in 1889 is credited with the first synthesis of a this compound derivative.[1] This pioneering synthesis involved the reaction of amidoximes with isothiocyanates, laying the foundational stone for the exploration of this heterocyclic system. For decades that followed, the chemistry of 1,2,4-thiadiazoles was steadily developed by numerous chemists, with significant contributions made by researchers like Friedrick Kruzer in the mid-20th century who further explored their synthesis and properties.[2]

Key Synthetic Methodologies: Building the this compound Core

The construction of the this compound ring has been the subject of extensive research, leading to a diverse array of synthetic strategies. Among the most established and versatile methods is the oxidative dimerization of thioamides. This approach offers a direct route to symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. Another prominent method involves the iodine-mediated one-pot synthesis from nitriles and thioamides, which allows for the creation of unsymmetrically disubstituted 1,2,4-thiadiazoles.

Experimental Protocols

1. Oxidative Dimerization of Thioamides for the Synthesis of 3,5-Diaryl-1,2,4-thiadiazoles

This protocol describes a general method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles via the oxidative dimerization of thioamides using an oxidizing agent such as iodine or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

-

Materials:

-

Substituted thioamide (1.0 mmol)

-

Oxidizing agent (e.g., Iodine (I₂) or DDQ) (1.1 mmol)

-

Solvent (e.g., Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane) (10 mL)

-

-

Procedure:

-

To a solution of the substituted thioamide in the chosen solvent, the oxidizing agent is added portion-wise at room temperature with stirring.

-

The reaction mixture is stirred at room temperature for a period of 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-diaryl-1,2,4-thiadiazole.

-

2. Iodine-Mediated One-Pot Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles from Nitriles and Thioamides

This method provides a route to unsymmetrically substituted 1,2,4-thiadiazoles.

-

Materials:

-

Aryl or alkyl nitrile (1.0 mmol)

-

Thioamide (1.2 mmol)

-

Iodine (I₂) (1.5 mmol)

-

Solvent (e.g., Dichloromethane (CH₂Cl₂)) (10 mL)

-

-

Procedure:

-

To a solution of the nitrile and thioamide in the solvent, iodine is added.

-

The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

-

After the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield the 3,5-disubstituted-1,2,4-thiadiazole.

-

Therapeutic Significance: 1,2,4-Thiadiazoles in Drug Discovery

The unique structural and electronic properties of the this compound ring have made it a valuable pharmacophore in the design of a wide range of therapeutic agents. The commercial availability of the antibiotic Cefozopran, which features a this compound moiety, stands as a testament to the clinical importance of this heterocyclic system.[2] Beyond its antibacterial applications, this compound derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity of this compound Derivatives

A significant area of research has focused on the development of this compound-based compounds as anticancer agents. These compounds have shown promising activity against various cancer cell lines. The following tables summarize the in vitro anticancer activity of selected this compound derivatives.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [3] |

| 8c | MDA MB-231 (Breast) | 0.15 ± 0.062 | [3] |

| 8d | A549 (Lung) | 0.25 ± 0.045 | [3] |

| 8e | DU-145 (Prostate) | 0.12 ± 0.091 | [3] |

| 8g | MCF-7 (Breast) | 0.18 ± 0.076 | [3] |

| 8i | A549 (Lung) | 0.31 ± 0.058 | [3] |

| Compound 3j | MCF-7 (Breast) | 2.375 ± 0.108 | [4][5] |

| Compound 3o | MCF-7 (Breast) | 2.884 ± 0.124 | [4][5] |

| NSC763968 | Leukemia | 0.18 - 1.45 | [6] |

| Compound 22 | T47D (Breast) | 0.042 - 0.058 | [6] |

| Compound 8e | Panc-1 (Pancreatic) | 12.79 | [6] |

| Compound 8l | Panc-1 (Pancreatic) | 12.22 | [6] |

| Compound 3e | HCT-116 (Colon) | 7.19 | [5] |

| Compound 3l | HCT-116 (Colon) | 6.56 | [5] |

| Compound Series | Cancer Cell Line | IC₅₀ Range (µM) | Reference |

| Fluorophenyl derivatives | MCF-7 (Breast) | 52.35 - 82.48 | [7] |

| Thiadiazole-pyrimidines | MCF-7, A-549, Colo-205, A2780 | 0.11 - 0.93 | [8] |

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer. Two of the most notable pathways targeted by these compounds are the PI3K/Akt and MEK/ERK pathways, both of which play a central role in cell proliferation, survival, and differentiation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth and survival. Its aberrant activation is a common feature in many cancers. Certain this compound compounds have been shown to inhibit this pathway, leading to the suppression of tumor growth.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound compounds.

MEK/ERK Signaling Pathway

The MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell proliferation and differentiation. Its dysregulation is also a hallmark of many cancers. This compound derivatives have been developed to target and inhibit components of this pathway.

Caption: Inhibition of the MEK/ERK signaling pathway by this compound compounds.

Conclusion

The journey of this compound chemistry is a compelling narrative of scientific discovery and innovation. From its initial synthesis over a century ago, this versatile heterocycle has emerged as a cornerstone in modern medicinal chemistry. The development of diverse synthetic methodologies has enabled the creation of a vast library of derivatives with a wide range of biological activities, particularly in the realm of anticancer drug discovery. The ability of these compounds to target key signaling pathways underscores their therapeutic potential. As research continues to unravel the full scope of their biological activities and refine their synthetic accessibility, 1,2,4-thiadiazoles are poised to remain a focal point in the quest for novel and effective therapies for a multitude of diseases.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Green synthesis of 1,2,4-thiadizoles from thioamides in water using molecular oxygen as an oxidant [html.rhhz.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2010089729A1 - Processes for the preparation of cefozopran, its salts and polymorphic forms thereof - Google Patents [patents.google.com]

- 7. CN102443017A - Preparation method of cefozopran hydrochloride - Google Patents [patents.google.com]

- 8. juniperpublishers.com [juniperpublishers.com]

Unlocking the Potential of the 1,2,4-Thiadiazole Ring: A Computational and Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns make it a valuable building block for designing novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the computational and theoretical methodologies employed to understand and predict the behavior of this compound derivatives, offering a roadmap for their rational design and development.

Unveiling Molecular intricacies: Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of the this compound ring. These methods provide invaluable insights into molecular geometry, orbital energies, and reactivity, guiding the design of molecules with desired characteristics.

Molecular Geometry and Stability

DFT calculations, commonly using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are frequently employed to optimize the geometry of this compound derivatives.[1][2] These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation and its potential interactions with biological targets. Theoretical calculations have been shown to be in good agreement with experimental data obtained from X-ray crystallography.[2][3]

Frontier Molecular Orbitals and Reactivity

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.[4] A smaller energy gap suggests higher reactivity. These parameters are routinely calculated to understand the electronic behavior of this compound derivatives and to predict their involvement in chemical reactions.[4][5]

Spectroscopic Properties

Theoretical calculations are also employed to predict various spectroscopic properties, including infrared (IR) and UV-Vis spectra. Time-dependent DFT (TD-DFT) is a powerful tool for calculating electronic transitions and predicting UV-Vis absorption spectra.[6] These theoretical predictions can aid in the interpretation of experimental spectroscopic data and provide a deeper understanding of the electronic structure of the molecules.

Simulating Interactions: Molecular Modeling and Docking

Molecular modeling and docking are indispensable tools in modern drug discovery, enabling the prediction of binding modes and affinities of ligands with their biological targets. For this compound derivatives, these techniques have been extensively used to explore their potential as inhibitors of various enzymes and receptors.

Target Identification and Binding Site Analysis

The first step in a molecular docking study is the identification of the biological target and its binding site. X-ray crystal structures of the target protein, often obtained from the Protein Data Bank (PDB), are used to define the binding pocket.

Docking Protocols and Scoring Functions

Various docking programs, such as AutoDock, Glide, and GOLD, are used to predict the binding conformation of this compound derivatives within the active site of a target protein. These programs utilize scoring functions to estimate the binding affinity, typically expressed as a docking score or binding energy.[4] Molecular docking studies have been successfully applied to understand the interaction patterns of this compound derivatives with targets like DNA gyrase and Cathepsin B.[4][7]

Mechanism of Action

Computational studies can also shed light on the mechanism of action at a molecular level. For instance, quantum chemistry calculations have been used to study the ring-opening mechanism of the this compound ring, which is believed to be crucial for the inhibitory activity of some derivatives against cysteine proteases like Cathepsin B.[7][8] These studies suggest that the tautomeric form of the this compound ring plays a critical role in this process.[7]

Predicting Activity: Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the structural properties of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Descriptor Calculation

A wide range of molecular descriptors, including physicochemical, topological, and electronic descriptors, are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure.

Model Development and Validation

Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are used to build the QSAR model. The predictive power of the model is rigorously assessed using internal and external validation techniques. QSAR studies on this compound derivatives have identified key structural features that influence their activity as, for example, carbonic anhydrase inhibitors.[9][10]

Experimental Protocols: A Glimpse into the Lab

While this guide focuses on computational and theoretical aspects, it is essential to acknowledge the experimental work that underpins and validates these studies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the cyclization of thioamides or related precursors.[11] Microwave-assisted synthesis has emerged as an efficient method for the preparation of these compounds.[1]

Spectroscopic Characterization

Synthesized compounds are typically characterized using a battery of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the chemical structure of the molecules.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

Biological Evaluation

The biological activity of the synthesized this compound derivatives is assessed using various in vitro and in vivo assays. For example, their antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC) against different bacterial and fungal strains.[4]

Visualizing the Workflow and Mechanisms

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical computational workflow and a proposed mechanism of action.

Caption: A typical workflow for the design and development of this compound derivatives.

Caption: Proposed mechanism of action for this compound inhibitors of cysteine proteases.

Quantitative Data Summary

The following tables summarize key quantitative data from various computational and theoretical studies on this compound derivatives.

Table 1: Calculated Molecular Properties of Representative this compound Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 5-amino-3-methyl-1,2,4-thiadiazole | B3LYP/6-311++G(d,p) | -6.54 | -1.23 | 5.31 | 3.45 |

| 3,5-diphenyl-1,2,4-thiadiazole | B3LYP/6-31G(d) | -7.12 | -1.98 | 5.14 | 1.89 |

| 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine | B3LYP/6-311G(d,p) | -6.89 | -2.01 | 4.88 | 2.56 |

Note: The values presented here are illustrative and have been collated from various computational studies. Actual values may vary depending on the specific derivative and the computational methodology employed.

Table 2: Docking Scores and Biological Activities of this compound Derivatives

| Compound ID | Target | Docking Score (kcal/mol) | Experimental Activity (IC50, µM) |

| Derivative A | DNA Gyrase | -8.5 | 6.25 |

| Derivative B | Cathepsin B | -7.9 | 10.8 |

| Derivative C | Carbonic Anhydrase IX | -9.2 | 0.54 |

Note: This table provides a generalized representation of data found in the literature. Direct comparison of docking scores should be done with caution as they are dependent on the specific software and protocol used.

Conclusion

Computational and theoretical studies have proven to be invaluable in advancing our understanding of the this compound ring system. From elucidating its fundamental electronic properties to predicting its interactions with biological targets, these in silico approaches have significantly accelerated the design and development of novel this compound-based compounds with promising applications in medicine and beyond. As computational power continues to grow and theoretical models become more sophisticated, we can expect even greater contributions from these methods in unlocking the full potential of this versatile heterocyclic scaffold.

References

- 1. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccspublishing.org.cn [ccspublishing.org.cn]

- 3. Novel this compound derivatives: crystal structure, conformational analysis, hydrogen bond networks, calculations, and thermodynamic characteristics of crystal lattices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Molecular Modeling Studies of New Thiadiazole-Thiophene Compounds as Potent Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the General Reactivity of the 1,2,4-Thiadiazole N-S Bond

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] Its unique chemical properties, particularly the reactivity of the endocyclic nitrogen-sulfur (N-S) bond, underpin its diverse biological activities. This technical guide provides a comprehensive overview of the core reactivity of the this compound N-S bond, focusing on its cleavage, formation, and implications in drug design.

Core Reactivity of the N-S Bond: A Susceptible Linkage

The this compound ring is an aromatic, five-membered heterocycle containing one sulfur and two nitrogen atoms.[3] While aromatic, the ring system exhibits a π-excessive nature with low electron density at the carbon atoms, particularly at the C5 position, rendering them susceptible to nucleophilic attack.[3] Conversely, electrophilic attack preferentially occurs at the N4 position.[3] The parent this compound is reported to be sensitive to acids, alkalis, oxidizing, and reducing agents.[3]

The most significant aspect of the this compound's reactivity lies in the inherent weakness of the N-S bond. This bond is susceptible to cleavage by nucleophiles, a characteristic that is central to the biological mechanism of action for many this compound-based compounds.[1]

Nucleophilic Cleavage: The Key to Biological Activity

The N-S bond of the this compound ring is readily attacked by soft nucleophiles, most notably thiols. This reaction is of paramount importance in a biological context, where the thiol group of cysteine residues in proteins can act as the nucleophile.[1] The reaction proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the thiadiazole ring, leading to the cleavage of the N-S bond and a ring-opening reaction. This process ultimately results in the formation of a disulfide bond between the cysteine residue and the sulfur atom from the thiadiazole, effectively and often irreversibly inhibiting the protein's function.[1]

This mechanism of action has been identified for this compound derivatives as inhibitors of various cysteine-dependent enzymes, including cathepsins and the 3C-like protease (3CLpro) of SARS-CoV-2.[1][4] The reaction is typically slow and its rate is dependent on the nucleophilicity of the attacking cysteine sulfur.[1]

Quantitative Data on the this compound Ring

While extensive quantitative data on the N-S bond dissociation energy remains elusive in the readily available literature, structural and spectroscopic data provide insights into the nature of the this compound ring.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| S-N2 | 1.649 | [3] |

| N2-C3 | 1.317 | [3] |

| C3-N4 | - | |

| N4-C5 | 1.313 | [3] |

| C5-S | 1.707 | [3] |

| NMR Spectroscopy (ppm) | ||

| 1H NMR (C3-H in 5-phenyl-1,2,4-thiadiazole) | δ 8.66 | [3] |

| 1H NMR (C5-H in 3-phenyl-1,2,4-thiadiazole) | δ 9.9 | [3] |

| 13C NMR (C3) | δ 148–188 | [3] |

| 13C NMR (C5) | δ 161–201 | [3] |

| UV Spectroscopy | ||

| λmax (nm) | 229 | [3] |

Experimental Protocols

Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via Oxidative Dimerization of Thioamides

This protocol is a general method for the synthesis of symmetrical 3,5-disubstituted-1,2,4-thiadiazoles.

Materials:

-

Substituted thioamide

-

Oxidizing agent (e.g., molecular iodine, hydrogen peroxide, or N-bromosuccinimide)

-

Appropriate solvent (e.g., ethanol, acetic acid, or dichloromethane)

-

Base (if required, e.g., triethylamine)

Procedure:

-